molecular formula C14H12N2O B8194105 4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile

4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194105
M. Wt: 224.26 g/mol
InChI Key: JPICUHXEDMVGBO-UHFFFAOYSA-N
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Description

4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of two benzene rings connected at the 1,1’ positions, with an amino group at the 4-position, a methoxy group at the 2’-position, and a carbonitrile group at the 3-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino group can be introduced via nitration followed by reduction, while the methoxy group can be added through methylation reactions. The carbonitrile group can be introduced through a cyanation reaction using appropriate reagents such as copper(I) cyanide.

Industrial Production Methods

Industrial production of 4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the benzene rings, the compound can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as alkyl halides for alkylation and acyl halides for acylation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxybenzoic acid
  • 4-Methoxy-1,1’-biphenyl
  • 4-Amino-3-hydroxybenzoic acid

Uniqueness

4-Amino-2’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-(2-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPICUHXEDMVGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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